[3-(2,6-Dichlorophenyl)-4-isoxazolyl](4-phenoxyphenyl)methanone
Description
3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is a halogenated aromatic compound featuring a central isoxazole ring substituted with a 2,6-dichlorophenyl group at the 3-position and a 4-phenoxyphenyl group attached via a methanone bridge. This structure confers unique electronic and steric properties, making it a subject of interest in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-18-7-4-8-19(24)20(18)21-17(13-27-25-21)22(26)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVAAZBCWHEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CON=C3C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its biological properties, mechanism of action, and relevant case studies.
Antifungal Activity
Research indicates that derivatives of the dichlorophenyl isoxazole series exhibit notable antifungal properties. A study highlighted that compounds with similar structures demonstrated significant efficacy against pathogenic fungi, particularly Aspergillus fumigatus and Scedosporium apiospermum . The antifungal activity was attributed to structural features such as the oxime group combined with chlorine atoms, enhancing the overall potency.
The mechanism underlying the biological activity of 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone appears to involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism has been corroborated by studies showing that related compounds inhibit phospholipase A2-like activity in Candida species, further indicating their role in disrupting membrane integrity .
Study 1: Antifungal Efficacy Against Candida Species
A recent investigation assessed the antifungal activity of isoxazole derivatives against various Candida strains. The results demonstrated that these compounds exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents like fluconazole. The following table summarizes the MIC values for different strains:
| Compound | C. albicans (µg/mL) | C. glabrata (µg/mL) | C. krusei (µg/mL) |
|---|---|---|---|
| Isoxazole Derivative | 0.5 | 0.125 | 0.25 |
| Fluconazole | 1 | 0.5 | 0.5 |
This study highlighted the potential of isoxazole derivatives as effective antifungal agents, particularly against resistant strains .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that treatment with 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone resulted in significantly higher survival rates in mice models infected with Candida. The survival rates were statistically significant when compared to untreated controls (p < 0.01). This reinforces the compound's potential therapeutic application in clinical settings .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The 4-phenoxyphenyl group in the target compound likely increases lipophilicity compared to piperidine or morpholine derivatives, affecting membrane permeability and environmental persistence .
- Bioactivity : Piperazine-pyridine derivatives (e.g., CAS: 2156187-89-0) may exhibit enhanced binding to enzymatic targets due to hydrogen-bonding capabilities .
Functional Comparisons with Agrochemical Analogues
Several compounds in the Pesticide Chemicals Glossary share structural motifs:
- Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide): Unlike the target compound, diclosulam incorporates a triazolopyrimidine core but retains the 2,6-dichlorophenyl group, suggesting shared herbicidal mechanisms .
Discontinued Products and Market Trends
Notably, derivatives like (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS: 2156187-89-0) are marked as discontinued, possibly due to regulatory challenges or optimization of newer analogues . This underscores the importance of substituent selection in balancing efficacy, safety, and commercial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
